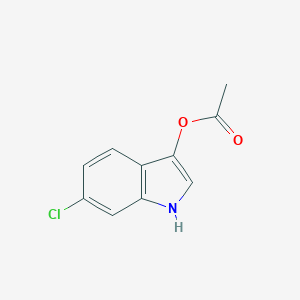

6-Chlor-1H-indol-3-ylacetat

Übersicht

Beschreibung

6-chloro-1H-indol-3-yl acetate is a chemical compound that belongs to the indole class, which is notable for its presence in many natural and synthetic molecules with significant biological activity. The indole nucleus, in particular, is associated with diverse biological properties, such as anti-tumor and anti-inflammatory activities, which can be linked to both DNA and protein interactions (D. Geetha et al., 2019).

Synthesis Analysis

The synthesis of 6-chloro-1H-indol-3-yl acetate involves complex chemical processes. For instance, S. Caron et al. (2003) described the synthesis of a similar compound, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, utilizing a novel indole formation method that includes an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the intricate steps involved in synthesizing such compounds (S. Caron et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 6-chloro-1H-indol-3-yl acetate, such as 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, has been elucidated through techniques like single-crystal X-ray diffraction. These structures often crystallize in specific crystal systems and demonstrate unique molecular interactions, including hydrogen bonds and π···π interactions (D. Geetha et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 6-chloro-1H-indol-3-yl acetate and its derivatives often involves multifaceted reactions, as seen in the synthesis process. These reactions can lead to the formation of compounds with significant biological activities, highlighting the compound's versatility in chemical synthesis and its potential as a precursor for biologically active molecules (S. Caron et al., 2003).

Physical Properties Analysis

While specific physical properties of 6-chloro-1H-indol-3-yl acetate were not detailed in the reviewed literature, the analysis of related compounds through techniques like NMR and X-ray diffraction provides insights into their structural and physical characteristics. These analyses contribute to a deeper understanding of the compound's physical properties, including its stability and conformation in different environments (D. Geetha et al., 2019).

Chemical Properties Analysis

The chemical properties of 6-chloro-1H-indol-3-yl acetate derivatives, such as their reactivity and the types of reactions they undergo, are crucial for their application in synthesizing biologically active compounds. Their ability to participate in various chemical reactions, including cycloadditions and substitutions, showcases their chemical versatility and potential for creating a wide range of compounds with different biological activities (S. Caron et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthese von Indol-Derivaten

Indol-Derivate, wie z. B. „6-Chlor-1H-indol-3-ylacetat", sind weit verbreitete Moleküle, die in bestimmten Alkaloiden vorkommen . Sie spielen eine bedeutende Rolle in der Zellbiologie und sind wichtige Molekültypen und Naturstoffe .

Biologisch aktive Verbindungen

Die Anwendung von Indol-Derivaten, einschließlich „this compound", als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen . Indole, sowohl natürlich vorkommende als auch synthetische, weisen verschiedene biologisch wichtige Eigenschaften auf .

Enzymkinetik und Protein-Ligand-Wechselwirkungen

“this compound" wurde in verschiedenen Forschungsumgebungen eingesetzt, darunter Studien zur Enzymkinetik und Protein-Ligand-Wechselwirkungen .

Pflanzenwachstums-stimulierendes Hormon

Indol-3-essigsäure, ein Derivat von Indol, ist ein Pflanzenhormon, das durch den Abbau von Tryptophan in höheren Pflanzen produziert wird . Es ist plausibel, dass „this compound" ähnliche Anwendungen haben könnte.

Antivirale Aktivität

Indol-Derivate besitzen verschiedene biologische Aktivitäten, darunter auch antivirale Aktivität . Obwohl spezifische Studien zu „this compound" nicht erwähnt werden, ist es möglich, dass diese Verbindung ebenfalls antivirale Eigenschaften aufweist.

Entzündungshemmende und Antikrebsaktivität

Indol-Derivate haben entzündungshemmende und krebshemmende Aktivitäten gezeigt . Angesichts der strukturellen Ähnlichkeiten könnte „this compound" auch in diesen Bereichen Potenzial haben.

Safety and Hazards

Wirkmechanismus

Target of Action

6-Chloro-1H-Indol-3-yl acetate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities

Result of Action

Indole derivatives are known to have various biological effects due to their interaction with multiple targets

Eigenschaften

IUPAC Name |

(6-chloro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTGFPYPSDDUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596842 | |

| Record name | 6-Chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114305-99-6 | |

| Record name | 6-Chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

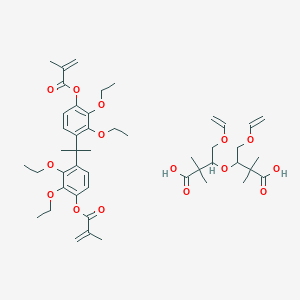

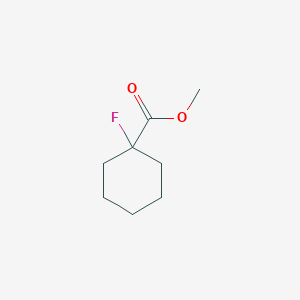

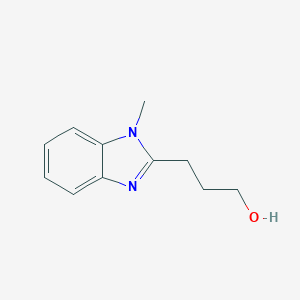

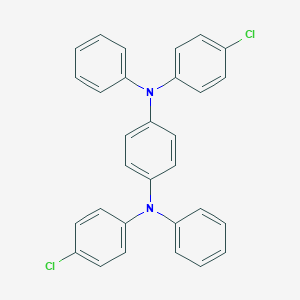

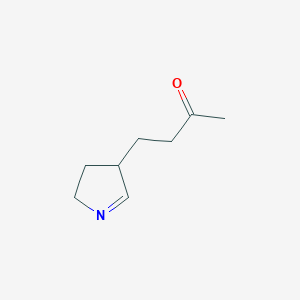

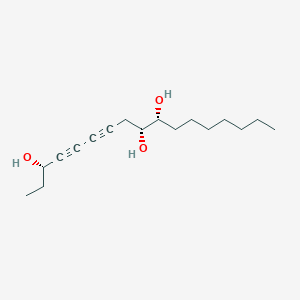

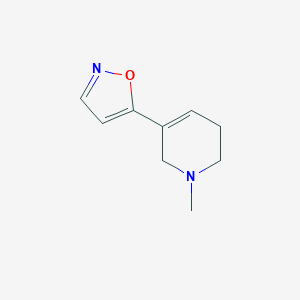

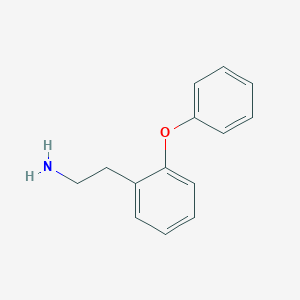

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.